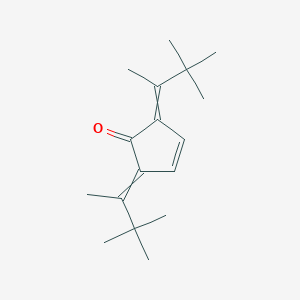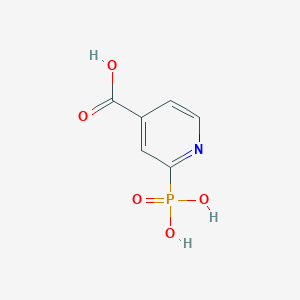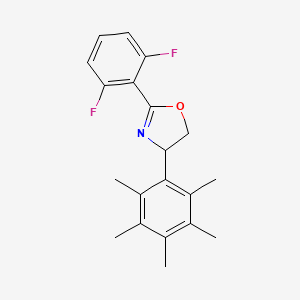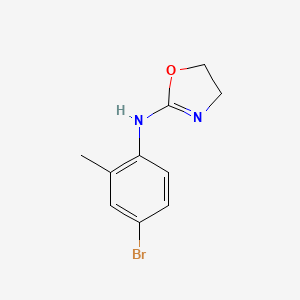![molecular formula C16H7F4NOS B12556238 Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- CAS No. 194491-59-3](/img/structure/B12556238.png)
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- is a complex organic compound characterized by the presence of difluorophenyl and thiazolyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- typically involves the reaction of 2,4-difluorobenzaldehyde with thioamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Difluorophenyl)(4-piperidinyl)methanone
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Bis(4-fluorophenyl)methanol
Uniqueness
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- is unique due to the presence of both difluorophenyl and thiazolyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
194491-59-3 |
|---|---|
Fórmula molecular |
C16H7F4NOS |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
(2,4-difluorophenyl)-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methanone |
InChI |
InChI=1S/C16H7F4NOS/c17-8-1-3-10(12(19)5-8)14-7-23-16(21-14)15(22)11-4-2-9(18)6-13(11)20/h1-7H |
Clave InChI |
UXVZOPAAFCQMDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C2=CSC(=N2)C(=O)C3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)



![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)


![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)


![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)

![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
